S-Ethyl-CoA
Description
Significance of Acyl-Coenzyme A Thioesters in Cellular Biochemistry
Acyl-Coenzyme A (acyl-CoA) thioesters are indispensable intermediates in the core metabolic processes of all known organisms. wikipedia.org Their primary function is to activate carboxylic acids for subsequent reactions. wikipedia.org Upon entering a cell, free fatty acids are esterified to CoA, forming fatty acyl-CoAs. nih.gov These activated molecules can then be directed towards either β-oxidation in the mitochondria and peroxisomes for energy production or incorporation into complex lipids like triglycerides and phospholipids. nih.govgosset.ai
In carbohydrate metabolism, the breakdown of glucose via glycolysis leads to the production of pyruvate, which is then converted to acetyl-CoA. wikipedia.org This acetyl-CoA serves as the primary entry point into the citric acid cycle (TCA cycle), a series of reactions that generates the bulk of cellular energy in the form of ATP. wikipedia.orgnih.govyoutube.com Beyond their role in energy metabolism, acyl-CoAs are precursors for the biosynthesis of essential molecules, including cholesterol and ketone bodies. imrpress.com The regulation of intracellular concentrations of different acyl-CoA species is tightly controlled by a class of enzymes known as Acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond to release a free fatty acid and Coenzyme A, thereby modulating various metabolic fluxes. nih.govnih.govresearchgate.netebi.ac.uk
| Metabolic Area | Function of Acyl-CoA Thioesters | Key Examples |
|---|---|---|
| Energy Production | Serves as the primary fuel for the citric acid cycle and β-oxidation. wikipedia.orgaatbio.com | Acetyl-CoA, Fatty Acyl-CoAs |
| Fatty Acid Metabolism | Acts as an activated carrier for both the synthesis of new fatty acids and the degradation of existing ones. wikipedia.org | Malonyl-CoA, Palmitoyl-CoA |
| Biosynthesis | Functions as a precursor for the synthesis of cholesterol, ketone bodies, and other essential biomolecules. imrpress.com | HMG-CoA, Acetyl-CoA |
| Metabolic Regulation | Intracellular levels of Acyl-CoAs and the ratio of Acyl-CoA to free CoA influence the activity of metabolic enzymes. nih.govresearchgate.net | Acetyl-CoA, Malonyl-CoA |
Overview of Ethyl-Coenzyme A and Related Ethyl-Acyl-Coenzyme A Species
Ethyl-coenzyme A is an acyl-CoA derivative where an ethyl group is attached to the Coenzyme A molecule via a thioester bond. nih.gov While not as ubiquitous as acetyl-CoA, it and related ethyl-acyl-CoA species are critical intermediates in specific metabolic pathways, most notably the ethylmalonyl-CoA (EMC) pathway. nih.govbritannica.com This pathway serves as an alternative to the glyoxylate (B1226380) cycle for the assimilation of two-carbon (C2) compounds, such as acetate (B1210297), in many bacteria that lack the key glyoxylate cycle enzyme, isocitrate lyase. britannica.comnih.gov
The ethylmalonyl-CoA pathway involves a unique sequence of reactions that convert acetyl-CoA into other essential precursor metabolites. nih.gov This pathway features several distinct CoA-ester intermediates, including (2R)- and (2S)-ethylmalonyl-CoA, (2S)-methylsuccinyl-CoA, and mesaconyl-(C1)-CoA. nih.gov The central transformation in this pathway is the conversion of ethylmalonyl-CoA to methylsuccinyl-CoA, a carbon skeleton rearrangement catalyzed by the coenzyme B12-dependent enzyme ethylmalonyl-CoA mutase. researchgate.netnih.govresearchgate.net The presence and activity of this pathway are characteristic of certain α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as some actinomycetes. nih.govnih.gov
| Compound Name | Role in the Pathway |
|---|---|
| Crotonyl-CoA | A precursor that is reductively carboxylated to form ethylmalonyl-CoA. nih.gov |
| (2S)-Ethylmalonyl-CoA | The product of crotonyl-CoA carboxylation and the substrate for ethylmalonyl-CoA mutase. researchgate.net |
| (2S)-Methylsuccinyl-CoA | The product of the carbon skeleton rearrangement of ethylmalonyl-CoA. nih.govresearchgate.net |
| Mesaconyl-CoA | An intermediate formed from the oxidation of methylsuccinyl-CoA. nih.gov |
| Propionyl-CoA | An intermediate that is later converted to succinyl-CoA. researchgate.net |
| β-Methylmalyl-CoA | An intermediate that is cleaved to yield glyoxylate and propionyl-CoA. nih.govresearchgate.net |
Scope of Research Focus on Ethyl-Coenzyme A Metabolism
Research on ethyl-coenzyme A and its metabolism is primarily concentrated on understanding the ethylmalonyl-CoA pathway as a fundamental biochemical route for carbon assimilation. acs.org A significant area of investigation is its role in facultative methylotrophs like Methylobacterium extorquens and phototrophic bacteria such as Rhodobacter sphaeroides, which utilize this pathway to grow on C1 and C2 compounds. nih.govasm.orgasm.org Studies have employed techniques like 13C metabolomics and proteomic analysis to demonstrate the operation of the EMC pathway and quantify its metabolic fluxes, confirming its function in generating glyoxylate and other essential intermediates. nih.govepa.gov
The enzymes of the EMC pathway are also a major research focus due to their novel catalytic mechanisms. For instance, crotonyl-CoA carboxylase/reductase and ethylmalonyl-CoA mutase represent unique enzyme families with distinct substrate specificities. researchgate.netnih.gov The discovery of these enzymes and their intermediates has opened up biotechnological possibilities, with researchers exploring how to engineer these pathways to produce value-added chemicals. nih.govacs.org Furthermore, research has identified "metabolite proofreading" enzymes, such as ethylmalonyl-CoA decarboxylase in mammals, which degrade potentially toxic byproducts like ethylmalonyl-CoA that can be formed from the side activities of major metabolic enzymes. nih.gov This highlights a broader research interest in how cells manage and correct metabolic errors.
Structure
2D Structure
Properties
CAS No. |
70019-68-0 |
|---|---|
Molecular Formula |
C23H40N7O16P3S |
Molecular Weight |
795.6 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(2-ethylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C23H40N7O16P3S/c1-4-50-8-7-25-14(31)5-6-26-21(34)18(33)23(2,3)10-43-49(40,41)46-48(38,39)42-9-13-17(45-47(35,36)37)16(32)22(44-13)30-12-29-15-19(24)27-11-28-20(15)30/h11-13,16-18,22,32-33H,4-10H2,1-3H3,(H,25,31)(H,26,34)(H,38,39)(H,40,41)(H2,24,27,28)(H2,35,36,37)/t13-,16-,17-,18+,22-/m1/s1 |
InChI Key |
YGTAAWZKDDQUQN-ZSJPKINUSA-N |
Isomeric SMILES |
CCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
ethyl-coenzyme A S-ethyl-CoA S-ethyl-coenzyme A |
Origin of Product |
United States |
Biosynthesis and Anabolic Pathways Involving Ethyl Coenzyme a Derivatives
De Novo Biosynthesis of Coenzyme A Precursors to Ethyl-Coenzyme A
The journey to forming ethyl-coenzyme A begins with the synthesis of its parent molecule, Coenzyme A. This intricate process starts with the vitamin pantothenate (B5) and the amino acid cysteine.
Enzymatic Steps in Coenzyme A Synthesis from Pantothenate and Cysteine
The biosynthesis of Coenzyme A from pantothenate and cysteine is a conserved five-step enzymatic pathway. nih.govmasterorganicchemistry.com This process requires the investment of four molecules of ATP. nih.gov
The initial and rate-limiting step is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK) to produce 4'-phosphopantothenate. nih.govyoutube.com Subsequently, phosphopantothenoylcysteine synthetase (PPCS) catalyzes the addition of a cysteine molecule to 4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine (PPC). nih.gov This step is coupled with the hydrolysis of ATP. nih.gov
The third step involves the decarboxylation of PPC by phosphopantothenoylcysteine decarboxylase (PPCDC) to yield 4'-phosphopantetheine. masterorganicchemistry.comwikipedia.org In the penultimate step, phosphopantetheine adenylyltransferase (PPAT) facilitates the transfer of an adenylyl group from ATP to 4'-phosphopantetheine, resulting in the formation of dephospho-CoA. masterorganicchemistry.com
Finally, the fifth step is the phosphorylation of dephospho-CoA by dephosphocoenzyme A kinase (DPCK) to produce the final product, Coenzyme A. nih.gov In mammals, the last two enzymatic activities are carried out by a bifunctional enzyme known as Coenzyme A synthase (COASY). nih.govwikipedia.org
| Step | Enzyme | Substrate(s) | Product |
| 1 | Pantothenate kinase (PanK) | Pantothenate, ATP | 4'-Phosphopantothenate, ADP |
| 2 | Phosphopantothenoylcysteine synthetase (PPCS) | 4'-Phosphopantothenate, Cysteine, ATP | 4'-Phospho-N-pantothenoylcysteine, AMP, PPi |
| 3 | Phosphopantothenoylcysteine decarboxylase (PPCDC) | 4'-Phospho-N-pantothenoylcysteine | 4'-Phosphopantetheine, CO2 |
| 4 | Phosphopantetheine adenylyltransferase (PPAT) | 4'-Phosphopantetheine, ATP | Dephospho-CoA, PPi |
| 5 | Dephosphocoenzyme A kinase (DPCK) | Dephospho-CoA, ATP | Coenzyme A, ADP |
Regulation of Coenzyme A Biosynthesis Pathways
The biosynthesis of Coenzyme A is a tightly regulated process to maintain cellular homeostasis. The primary point of regulation is the first enzyme in the pathway, pantothenate kinase (PanK). nih.govresearchgate.net PanK is subject to feedback inhibition by Coenzyme A and its thioester derivatives, such as acetyl-CoA. researchgate.netresearchgate.net This means that when the levels of CoA or its derivatives are high, they bind to PanK and inhibit its activity, thus slowing down the entire biosynthetic pathway. researchgate.netresearchgate.net
In mammals, all four isoforms of PanK are allosterically inhibited by acetyl-CoA. researchgate.net This regulation ensures that the cell does not expend energy synthesizing CoA when it is already abundant. The total cellular CoA content is also influenced by signaling pathways and stress responses. researchgate.net For instance, hormones like insulin can lead to a reduction in total CoA levels, while glucagon and oxidative stress can cause an increase. researchgate.net
Formation of Ethyl-Coenzyme A and its Direct Derivatives
Once Coenzyme A is synthesized, it can be modified to form various acyl-CoA derivatives, including ethyl-Coenzyme A. This occurs through enzymatic reactions that attach an ethyl group to the thiol end of the CoA molecule.
Acyl-Coenzyme A: Alcohol Acyltransferase Activity in Ethyl Ester Synthesis
The formation of ethyl esters, which are important flavor and aroma compounds in fermented beverages, is often catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.govresearchgate.net These enzymes facilitate the condensation of an acyl-CoA, such as acetyl-CoA, with an alcohol, like ethanol, to produce an ethyl ester and free Coenzyme A. nih.gov
For example, in yeast, the enzymes Eeb1 and Eht1, which are acyl-CoA:ethanol O-acyltransferases, are responsible for the synthesis of medium-chain fatty acid ethyl esters. researchgate.net Similarly, certain lactic acid bacteria found in wine possess acyl-Coenzyme A: alcohol acyltransferase activity that contributes to the formation of fruity ethyl esters. nih.govresearchgate.net The reaction involves the transfer of the fatty acyl group from the acyl-CoA directly to ethanol. researchgate.net
Enzymatic Transesterification to Form Ethyl-Acyl-Coenzyme A Conjugates
Enzymatic transesterification is another mechanism that can lead to the formation of ethyl-acyl-Coenzyme A conjugates. This reaction involves the transfer of an acyl group from an existing ester to Coenzyme A, or the transfer of an acyl group from an acyl-CoA to ethanol. While direct enzymatic transesterification to form ethyl-acyl-CoA is not as commonly cited as the AAT-mediated pathway, the reverse reaction, where an acyl-CoA donates its acyl group to an alcohol, is a well-established mechanism for ester synthesis. nih.gov
Lipases are a class of enzymes that can catalyze transesterification reactions. youtube.com In the context of biodiesel production, lipases are used to catalyze the transesterification of triglycerides with alcohols like ethanol to produce fatty acid ethyl esters. researchgate.net The mechanism often proceeds through a "ping-pong bi-bi" model where the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, which then reacts with the acyl acceptor to form the final product. researchgate.net
The Ethylmalonyl-Coenzyme A Pathway (EMCP)
The Ethylmalonyl-Coenzyme A (EMCP) pathway is a central metabolic route in many bacteria, particularly those that can grow on one-carbon (C1) or two-carbon (C2) compounds. researchgate.net This pathway is essential for the assimilation of acetyl-CoA and the regeneration of glyoxylate (B1226380), a key intermediate in the serine cycle for C1 assimilation. nih.gov
The pathway begins with the carboxylation of crotonyl-CoA to form ethylmalonyl-CoA. A key enzyme in this pathway is ethylmalonyl-CoA mutase, which is a reversible enzyme that acts as a regulatory control point. nih.gov The pathway involves a series of CoA thioester intermediates, including methylsuccinyl-CoA and methylmalyl-CoA. researchgate.net Ultimately, the cleavage of methylmalyl-CoA yields glyoxylate and propionyl-CoA. researchgate.net The propionyl-CoA can then be further metabolized and incorporated into cellular material. researchgate.net The EMCP provides a mechanism for isocitrate lyase-negative microbes to assimilate C2 compounds. nih.gov
| Enzyme | Reaction |
| Crotonyl-CoA carboxylase/reductase | Carboxylation of crotonyl-CoA to ethylmalonyl-CoA |
| Ethylmalonyl-CoA mutase | Isomerization of ethylmalonyl-CoA |
| Methylsuccinyl-CoA dehydrogenase | Oxidation of methylsuccinyl-CoA |
| Mesaconyl-CoA hydratase | Hydration of mesaconyl-CoA |
| Malyl-CoA/beta-methylmalyl-CoA lyase | Cleavage of (2R/3S)-methylmalyl-CoA to glyoxylate and propionyl-CoA |
Entry Points of Carbon Substrates into the EMCP
The primary entry point for carbon substrates into the ethylmalonyl-CoA pathway is acetyl-CoA. nih.gov Various organic compounds are metabolized to form acetyl-CoA, which then enters central carbon metabolism. nih.govnih.gov These substrates can include fatty acids, alcohols, esters, terpenes, waxes, and alkenes. nih.gov
In the context of C2 compound metabolism, such as growth on acetate (B1210297), acetyl-CoA is the initial molecule to be labeled in isotopic tracer experiments. nih.gov Following the labeling of acetyl-CoA, the label is sequentially incorporated into the CoA thioesters of the EMC pathway, confirming that this pathway is a direct entry point for acetate. nih.gov In facultative methylotrophs like Methylobacterium extorquens AM1 growing on ethylamine, assimilatory carbon directly enters the EMC pathway as acetyl-CoA, bypassing the pathways for formaldehyde oxidation and assimilation. grafiati.com
The EMC pathway, along with the TCA cycle, represents one of the distinct entry points for acetate into the central metabolism of these organisms. nih.gov While the EMC pathway is primarily for assimilation, the TCA cycle serves as the major pathway for the oxidation of acetyl-CoA. nih.gov
Key Enzymatic Transformations within the EMCP
The ethylmalonyl-CoA pathway is characterized by a series of unique enzymatic reactions that facilitate the conversion of acetyl-CoA to essential metabolic intermediates. These transformations are catalyzed by specific enzymes that govern the flow of carbon through this pathway.
A key enzyme in the ethylmalonyl-CoA pathway is crotonyl-CoA carboxylase/reductase (Ccr). pnas.org This enzyme catalyzes the reductive carboxylation of (E)-crotonyl-CoA to (2S)-ethylmalonyl-CoA, utilizing NADPH as the reductant. pnas.orgwikipedia.org This reaction is a unique biochemical transformation, representing the reductive carboxylation of an enoyl-thioester. pnas.org
The mechanism of Ccr involves the transfer of the pro-(4R) hydrogen of NADPH to the re face of the C3 position of crotonyl-CoA. researchgate.netpnas.org Subsequently, carbon dioxide is incorporated in an anti fashion at the C2 atom of crotonyl-CoA. researchgate.netpnas.org Computational studies suggest two possible mechanisms for CO2 fixation: a direct mechanism involving a hydride transfer to create a reactive enolate that then binds CO2, and an alternative mechanism involving the formation of a covalent adduct. nih.gov This adduct may serve to stabilize the enolate intermediate, preventing a side reduction reaction and thereby enhancing the enzyme's efficiency. nih.gov
In the absence of bicarbonate/CO2, Ccr can also catalyze the reduction of (E)-crotonyl-CoA to butyryl-CoA, although this activity is significantly lower than its carboxylating activity, indicating that the carboxylation reaction is its primary physiological function. pnas.orgpnas.org The enzyme can also accept acryloyl-CoA as a substrate, converting it to methylmalonyl-CoA. pnas.orgpnas.org
| Enzyme | Substrate(s) | Product(s) | Reductant |
| Crotonyl-CoA Carboxylase/Reductase (Ccr) | (E)-Crotonyl-CoA, CO2 | (2S)-Ethylmalonyl-CoA | NADPH |
| Crotonyl-CoA Carboxylase/Reductase (Ccr) | Acryloyl-CoA, CO2 | Methylmalonyl-CoA | NADPH |
| Crotonyl-CoA Carboxylase/Reductase (Ccr) | (E)-Crotonyl-CoA | Butyryl-CoA | NADPH |
Ethylmalonyl-CoA mutase (Ecm) is a crucial enzyme in the EMC pathway that catalyzes the adenosylcobalamin (vitamin B12)-dependent isomerization of (2R)-ethylmalonyl-CoA to (2S)-methylsuccinyl-CoA. nih.gov This reversible carbon skeleton rearrangement is a key step in the pathway. nih.gov
Studies on Methylobacterium extorquens have revealed that ethylmalonyl-CoA mutase acts as a metabolic control point. nih.gov During a metabolic shift, for instance, from succinate (B1194679) to ethylamine as the growth substrate, there is a transient accumulation of ethylmalonyl-CoA, suggesting that the activity of Ecm is limiting. grafiati.comnih.gov This limitation is eventually overcome by an upregulation of the RNA transcripts for ecm, leading to increased enzyme activity. grafiati.comnih.gov Overexpression of ecm prevents the accumulation of ethylmalonyl-CoA and allows for a quicker resumption of growth, confirming its role as a control point. grafiati.comnih.gov This regulation appears to be at the transcriptional level. nih.gov
The conversion of ethylmalonyl-CoA to methylsuccinyl-CoA is a critical carbon skeleton rearrangement within the EMC pathway. researchgate.net This transformation is accomplished through the combined action of two enzymes: an ethylmalonyl-CoA/methylmalonyl-CoA epimerase and the aforementioned ethylmalonyl-CoA mutase. researchgate.net The epimerase first converts (2S)-ethylmalonyl-CoA, the product of the Ccr reaction, to its (2R)-epimer. This is followed by the coenzyme B12-dependent mutase which rearranges the carbon skeleton to form (2S)-methylsuccinyl-CoA. nih.govresearchgate.net
The final step in this central part of the pathway is the oxidation of (2S)-methylsuccinyl-CoA to mesaconyl-(C1)-CoA, a reaction catalyzed by (2S)-methylsuccinyl-CoA dehydrogenase. nih.gov This flavin adenine (B156593) dinucleotide (FAD)-containing enzyme is highly specific for its substrate. nih.gov The reconstitution of this central part of the EMC pathway has been achieved in vitro using four recombinant enzymes, which has helped to fully elucidate the stereochemical course of these reactions. nih.gov
Role of EMCP in Carbon Dioxide Fixation
The ethylmalonyl-CoA pathway plays a direct role in carbon dioxide fixation. researchgate.net Two carboxylation steps occur within the pathway, leading to the incorporation of two molecules of CO2. nih.gov The first is the previously discussed reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA catalyzed by crotonyl-CoA carboxylase/reductase. pnas.org The second carboxylation reaction involves the conversion of propionyl-CoA to methylmalonyl-CoA.
In photoheterotrophic marine bacteria such as Dinoroseobacter shibae, growth in the light is associated with an increased flux through the EMC pathway and enhanced anaplerotic CO2 fixation. researchgate.netnih.govresearchgate.net Isotopic labeling experiments using 13C-labeled CO2 have demonstrated the incorporation of carbon into the CoA thioesters of the EMC pathway, confirming its role in CO2 assimilation. researchgate.net While exogenous CO2 is not always required for growth on acetate, as the necessary CO2 can be derived from the oxidation of acetyl-CoA, the pathway is a key mechanism for carbon fixation in these organisms. pnas.org
EMCP in Methylotrophic and Non-Methylotrophic Bacteria
The ethylmalonyl-CoA pathway (EMCP) is a sophisticated metabolic route for the assimilation of C2 compounds, such as acetate, in bacteria that lack the key enzyme of the glyoxylate cycle, isocitrate lyase. This pathway is crucial for replenishing intermediates of the tricarboxylic acid (TCA) cycle and for providing building blocks for biosynthesis. The EMCP is operative in both methylotrophic and non-methylotrophic bacteria, albeit with distinct physiological roles and regulatory mechanisms tailored to their specific metabolic lifestyles.
In methylotrophic bacteria, such as the well-studied alphaproteobacterium Methylobacterium extorquens AM1, the EMCP is essential for both C1 and C2 metabolism. During methylotrophic growth (e.g., on methanol), the EMCP plays a critical role in the serine cycle by regenerating glyoxylate from acetyl-CoA, which is formed from the assimilation of C1 units. This regeneration is vital for the continued operation of the serine cycle, which fixes formaldehyde. When grown on C2 compounds like acetate, M. extorquens utilizes the EMCP for the net assimilation of acetyl-CoA into biomass, a function analogous to the glyoxylate cycle in other organisms nih.govresearchgate.net.
Conversely, in non-methylotrophic bacteria, such as the purple non-sulfur photosynthetic bacteria Rhodobacter sphaeroides and Rhodospirillum rubrum, the EMCP's primary function is the assimilation of C2 compounds during photoheterotrophic or aerobic heterotrophic growth on substrates like acetate nih.gov. These organisms rely on the EMCP to convert acetyl-CoA into key metabolic intermediates like succinyl-CoA and malate (B86768), thereby circumventing the carbon-losing steps of the TCA cycle and enabling net carbon gain from two-carbon sources.
Research Findings in Methylotrophic Bacteria (Methylobacterium extorquens AM1)
Extensive research on M. extorquens AM1 has elucidated the enzymatic steps and regulation of the EMCP. The pathway is characterized by a series of unique CoA-ester intermediates. During growth on ethylamine, which is converted to acetyl-CoA, the EMCP operates as a linear pathway to produce glyoxylate, malate, and succinate asm.org.
The regulation of the EMCP in M. extorquens AM1 is tightly controlled and responsive to the available carbon source. Studies have shown that the specific activities of EMCP enzymes are significantly upregulated during growth on methanol (B129727) and acetate compared to growth on a C4 compound like succinate. This differential regulation ensures that the pathway is most active when C1 or C2 assimilation is required.
Enzyme Activities of the Ethylmalonyl-CoA Pathway in Methylobacterium extorquens AM1
The table below summarizes the specific activities of key enzymes in the ethylmalonyl-CoA pathway when M. extorquens AM1 is grown on different carbon sources. The data highlight the upregulation of these enzymes during growth on C1 (methanol) and C2 (acetate) compounds compared to a C4 compound (succinate).
| Enzyme | Gene | Methanol-grown (nmol min⁻¹ mg⁻¹ protein) | Acetate-grown (nmol min⁻¹ mg⁻¹ protein) | Succinate-grown (nmol min⁻¹ mg⁻¹ protein) |
|---|---|---|---|---|
| β-Ketothiolase | PhaA | 150 ± 20 | 250 ± 30 | 200 ± 20 |
| Acetoacetyl-CoA reductase | PhaB | 180 ± 20 | 170 ± 20 | 150 ± 10 |
| Crotonase | CroR | >10,000 | >10,000 | >10,000 |
| Crotonyl-CoA carboxylase/reductase | Ccr | 60 ± 10 | 40 ± 5 | <10 |
| Ethylmalonyl-CoA/methylmalonyl-CoA epimerase | Epi | >1,000 | >1,000 | 150 ± 20 |
| Ethylmalonyl-CoA mutase | Ecm | 40 ± 10 | 20 ± 5 | <5 |
| Methylsuccinyl-CoA dehydrogenase | Msd | 50 ± 10 | 30 ± 5 | <5 |
| Mesaconyl-CoA hydratase | Mcd | 15 ± 2 | 10 ± 2 | <2 |
| Malyl-CoA/β-methylmalyl-CoA lyase | Mcl1 | 25 ± 5 | 15 ± 2 | <5 |
Data adapted from Schneider et al. (2012) and Peyraud et al. (2011).
The genetic organization of the EMCP in M. extorquens AM1 is notable for the scattering of the pathway's genes across the chromosome, in contrast to the clustered arrangement seen in some non-methylotrophs. This suggests a complex evolutionary history and regulatory network for the pathway in this methylotroph.
Research Findings in Non-Methylotrophic Bacteria (Rhodobacter sphaeroides and Rhodospirillum rubrum)
In non-methylotrophic bacteria like Rhodobacter sphaeroides, the EMCP is indispensable for growth on acetate. The pathway converts two molecules of acetyl-CoA and two molecules of CO2 into one molecule of glyoxylate and one molecule of succinyl-CoA. Key enzymes of this pathway, such as crotonyl-CoA carboxylase/reductase, ethylmalonyl-CoA mutase, and methylsuccinyl-CoA dehydrogenase, have been characterized in R. sphaeroides awi.de.
One of the hallmark enzymes of the EMCP is crotonyl-CoA carboxylase/reductase (Ccr), which catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA. This enzyme has been a focal point of research in R. sphaeroides.
Kinetic Properties of Crotonyl-CoA Carboxylase/Reductase (Ccr) from Rhodobacter sphaeroides
This table presents the kinetic parameters of the key EMCP enzyme, crotonyl-CoA carboxylase/reductase, from Rhodobacter sphaeroides. These values provide insight into the enzyme's efficiency and substrate affinity.
| Substrate | Apparent Kₘ (mM) | Vₘₐₓ (μmol min⁻¹ mg⁻¹) | kₖₐₜ (s⁻¹) |
|---|---|---|---|
| Crotonyl-CoA | 0.4 | 130 | 104 |
| NADPH | 0.7 | - | - |
| CO₂ | 0.2 | - | - |
Data from Erb et al. (2007).
The regulation of the EMCP in non-methylotrophs is also tied to the carbon source. In R. sphaeroides, the activity of propionyl-CoA carboxylase, an enzyme in the latter part of the EMCP, is significantly upregulated during growth on propionate (B1217596) and acetate compared to succinate nih.gov. Transcriptional regulation plays a key role, with regulators such as PccR controlling the expression of genes like pccB in response to the presence of pathway intermediates nih.gov. Furthermore, in R. sphaeroides, the transcriptional regulator PhaR, which is involved in polyhydroxybutyrate (PHB) metabolism, has been found to also regulate genes of the EMCP, indicating a coordinated control of carbon storage and assimilation pathways asm.orgresearchgate.net.
In Rhodospirillum rubrum, the EMCP has been demonstrated to be the major anaplerotic pathway for acetate assimilation. Interestingly, long-term adaptation of R. rubrum to acetate can lead to the amplification and overexpression of a genomic fragment containing key EMCP enzymes, highlighting the genetic plasticity that enables efficient utilization of C2 compounds nih.gov.
The genetic organization of the EMCP in R. sphaeroides shows some degree of clustering, with key genes such as ccr (crotonyl-CoA carboxylase/reductase) and ecm (ethylmalonyl-CoA mutase) located in proximity on the chromosome. This contrasts with the scattered arrangement in M. extorquens and may reflect different evolutionary pressures and regulatory strategies.
Catabolism and Degradative Pathways Involving Ethyl Coenzyme a Derivatives
General Mechanisms of Acyl-Coenzyme A Catabolism
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in the metabolism of carboxylic acids, particularly fatty acids. wikipedia.org The catabolism of fatty acyl-CoAs is a fundamental energy-yielding process in many organisms. wikipedia.org This breakdown primarily occurs in the mitochondria through a cyclic process known as β-oxidation. wikipedia.orglibretexts.org
The process begins with the activation of fatty acids into their corresponding acyl-CoA thioesters, a reaction that consumes ATP. libretexts.org These activated acyl-CoAs are then transported into the mitochondrial matrix. wikipedia.orglibretexts.org The β-oxidation spiral consists of a sequence of four core reactions:
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of the acyl-CoA, with FAD acting as the electron acceptor. wikipedia.org
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon. libretexts.org
Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, with NAD+ serving as the electron acceptor. wikipedia.org
Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter. wikipedia.org
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. libretexts.org The acetyl-CoA produced can then enter the citric acid cycle for complete oxidation to CO2 and water, generating significant amounts of ATP. wikipedia.orgebi.ac.uk Under certain conditions, such as starvation, acetyl-CoA can also be converted to ketone bodies in the liver. libretexts.org
Enzymatic Degradation of Ethylmalonyl-Coenzyme A
Ethylmalonyl-CoA is a non-classical metabolite that can be formed as a side product by the promiscuous action of key enzymes like acetyl-CoA carboxylase and propionyl-CoA carboxylase on butyryl-CoA. uni.luuni.lunih.gov If allowed to accumulate, ethylmalonyl-CoA can be toxic. uni.luqmul.ac.uk Therefore, specialized enzymatic mechanisms have evolved to degrade this compound.
Ethylmalonyl-Coenzyme A Decarboxylase Activity and Substrate Specificity
A key enzyme in the degradation of ethylmalonyl-CoA is ethylmalonyl-CoA decarboxylase. uni.luuni.lu This enzyme, identified as ECHDC1 in mammals, catalyzes the decarboxylation of ethylmalonyl-CoA to form butyryl-CoA. uni.lunih.gov The enzyme is found in various mammalian tissues, with particularly high abundance in the liver, kidney, and brown adipose tissue. uni.luuni.lu
The substrate specificity of ethylmalonyl-CoA decarboxylase has been a subject of detailed research. Studies have shown that the enzyme acts preferentially on (S)-ethylmalonyl-CoA, although it can also decarboxylate the (R)-isomer, but with lower efficiency. qmul.ac.ukuniprot.org It also exhibits some activity towards methylmalonyl-CoA, converting it to propionyl-CoA, but at a lower rate than its primary substrate. uni.luuni.lu Notably, the enzyme shows no activity towards malonyl-CoA. uni.lunih.gov The specificity of fatty acid synthase is also a factor; while it can bind to ethylmalonyl-CoA and methylmalonyl-CoA, their incorporation into fatty acid chains is significantly less efficient compared to malonyl-CoA. portlandpress.com
| Substrate | Product | Relative Enzyme Activity |
| (S)-Ethylmalonyl-CoA | Butyryl-CoA | High |
| (R)-Ethylmalonyl-CoA | Butyryl-CoA | Lower than (S)-isomer |
| Methylmalonyl-CoA | Propionyl-CoA | Lower than Ethylmalonyl-CoA |
| Malonyl-CoA | - | No activity |
This table summarizes the substrate specificity of Ethylmalonyl-Coenzyme A Decarboxylase.
Functional Implications of Ethylmalonyl-Coenzyme A Decarboxylase as a "Metabolite Proofreading" Enzyme
The primary role of ethylmalonyl-CoA decarboxylase is now understood as a "metabolite proofreading" or "metabolite repair" enzyme. uni.luuni.lunih.gov This concept refers to enzymes that have evolved to recognize and eliminate aberrant or potentially toxic metabolites that are formed as byproducts of mainstream metabolic pathways. uni.lunih.gov Enzymes in central metabolism are not perfectly specific and can sometimes act on non-native substrates, leading to the formation of such "off-pathway" compounds. nih.gov
Ethylmalonyl-CoA decarboxylase fits this description perfectly by specifically targeting and degrading ethylmalonyl-CoA, which arises from the infrequent carboxylation of butyryl-CoA by acetyl-CoA and propionyl-CoA carboxylases. uni.lunih.gov By converting ethylmalonyl-CoA back to butyryl-CoA, the enzyme effectively corrects this metabolic "error" and prevents the potential incorporation of ethyl-branched units into fatty acids or other deleterious effects of its accumulation. uni.luportlandpress.comresearchgate.net The deficiency of this enzyme has been linked to ethylmalonic aciduria, a condition characterized by the accumulation of ethylmalonic acid. uni.lunih.gov This highlights the physiological importance of this proofreading function in maintaining metabolic homeostasis. uni.lu
Pathways of Ethane (B1197151) Degradation Involving Ethyl-Coenzyme M Reductase in Anaerobic Archaea
In certain anaerobic archaea, ethyl-coenzyme A is not a metabolic dead-end but rather an intermediate in a unique energy-yielding pathway: the anaerobic oxidation of ethane (AEO). This process is particularly relevant in marine hydrocarbon seep environments where ethane is an abundant substrate. springernature.com
The key enzyme in this pathway is a specialized methyl-coenzyme M reductase (MCR)-like enzyme, which has been termed ethyl-coenzyme M reductase (ECR). researchgate.net This enzyme catalyzes the activation of ethane, leading to the formation of ethyl-coenzyme M. springernature.commpi-bremen.de This is the first and committed step in the anaerobic degradation of ethane. mpi-bremen.de
The archaeon Candidatus Argoarchaeum ethanivorans is a well-studied example of an organism that carries out AEO. springernature.com In this organism, the complete oxidation of ethane to carbon dioxide has been demonstrated. springernature.commpi-bremen.de The pathway involves the initial formation of ethyl-coenzyme M, which is then further metabolized. springernature.commpi-bremen.de The electrons released from ethane oxidation are transferred to a partner sulfate-reducing bacterium, which grows in a syntrophic relationship with the archaeon. mpi-bremen.de
Another example is the thermophilic archaeon "Candidatus Ethanoperedens thermophilum", which also oxidizes ethane to CO2. nih.govasm.org Its genome encodes a divergent MCR that functions as an ECR, activating ethane to ethyl-coenzyme M. nih.govasm.org This archaeon also lives in syntrophy with a sulfate-reducing bacterium. nih.gov The discovery of these pathways has revealed a previously unknown biological sink for ethane and expanded our understanding of the metabolic capabilities of archaea in extreme environments. springernature.com
| Organism | Key Enzyme | Initial Product of Ethane Activation | Final Product of Ethane Oxidation | Electron Acceptor |
| Candidatus Argoarchaeum ethanivorans | Ethyl-coenzyme M reductase (ECR) | Ethyl-coenzyme M | Carbon Dioxide | Sulfate (via partner bacterium) |
| "Candidatus Ethanoperedens thermophilum" | Ethyl-coenzyme M reductase (ECR) | Ethyl-coenzyme M | Carbon Dioxide | Sulfate (via partner bacterium) |
This table presents key research findings on the anaerobic degradation of ethane by archaea.
Enzymology of Ethyl Coenzyme a Interconversions and Metabolism
Characterization of Enzymes Utilizing Ethyl-Coenzyme A as Substrate
Enzymes that interact with Ethyl-CoA are characterized by their kinetic parameters, mechanistic pathways, and structural features that dictate substrate recognition and catalytic activity.
While specific kinetic data for enzymes exclusively acting on Ethyl-CoA are not extensively detailed in readily available literature, general principles of acyl-CoA metabolism provide a framework. Enzymes that utilize acyl-CoA esters, including Ethyl-CoA, typically exhibit Michaelis-Menten kinetics, characterized by Km (Michaelis constant) and Vmax (maximum velocity) values. These parameters reflect the enzyme's affinity for the substrate and its catalytic capacity, respectively. Mechanistic studies often involve identifying reaction intermediates, determining the order of substrate binding and product release, and elucidating the catalytic role of active site residues. For instance, acetyl-CoA synthetases (ACSs), which convert acetate (B1210297) to acetyl-CoA, have been studied extensively, and their mechanisms involve adenylation of the carboxylate followed by thioesterification with CoA nih.govacs.org. While these enzymes are highly specific for acetate, studies with longer alkyl-AMP esters, including ethyl-AMP esters, have provided insights into how active site residues, such as tryptophan, limit the size of the substrate-binding pocket, thereby influencing specificity for shorter-chain acyl-CoAs nih.gov. This suggests that enzymes interacting with Ethyl-CoA would also possess structural features that accommodate its two-carbon ethyl group.
The study of ethylmalonyl-CoA decarboxylase, an enzyme found in mammalian tissues, highlights the characterization of enzymes acting on specific CoA derivatives. This enzyme decarboxylates ethylmalonyl-CoA to butyryl-CoA and CO2, with a lower rate for methylmalonyl-CoA and no detectable activity on malonyl-CoA researchgate.netnih.gov. Kinetic studies on such enzymes would typically involve determining Km and kcat values for their respective substrates to quantify their catalytic efficiency and substrate preference.
Structural studies of enzymes that bind acyl-CoA esters, such as acetyl-CoA synthetases (ACSs), reveal key interactions within the active site that govern substrate binding and specificity nih.govacs.org. These studies often involve X-ray crystallography or cryo-electron microscopy to visualize the enzyme-ligand complex. For ACSs, the binding of acetate and CoA involves interactions with specific amino acid residues within the active site, including hydrogen bonds and hydrophobic contacts. A critical tryptophan residue has been identified as a determinant of substrate specificity, limiting the size of the binding pocket and preventing the efficient binding of longer-chain carboxylic acids nih.govacs.org. This suggests that enzymes interacting with Ethyl-CoA would also feature specific amino acid residues that precisely position the ethyl group of Ethyl-CoA within the active site, facilitating its catalytic transformation. The structural basis for CoA binding itself involves interactions with the pantothenate and adenosine (B11128) moieties of the coenzyme, often mediated by conserved motifs within the enzyme wikipedia.orgatamanchemicals.complos.org.
Enzyme Specificity and Promiscuity with Ethyl-Coenzyme A Analogues
Enzyme specificity refers to an enzyme's preference for a particular substrate, while promiscuity describes an enzyme's ability to act on multiple substrates, often structurally related. Studies on enzymes involved in acyl-CoA metabolism, such as acetyl-CoA synthetases (ACSs), demonstrate a high degree of specificity for acetate over longer-chain acyl-CoA analogues nih.govacs.org. For example, ACSs have an active site that accommodates acetate but sterically hinders longer chains like propionate (B1217596) or butyrate. This specificity is often attributed to key amino acid residues, such as tryptophan, that line the substrate-binding pocket nih.govacs.org.
Conversely, some enzymes exhibit broader substrate specificity. For instance, ethylmalonyl-CoA decarboxylase acts on ethylmalonyl-CoA and, to a lesser extent, methylmalonyl-CoA, but not malonyl-CoA researchgate.netnih.gov. This indicates a degree of promiscuity, allowing it to process related branched-chain acyl-CoA esters. Similarly, malyl-CoA lyase, a bifunctional enzyme in some methylotrophic bacteria, can cleave both malyl-CoA and β-methylmalyl-CoA, contributing to different metabolic pathways researchgate.net. The ethylmalonyl-CoA pathway itself involves enzymes that convert acetyl-CoA into ethylmalonyl-CoA, which is then further metabolized. The specificity of these enzymes for acetyl-CoA versus other short-chain acyl-CoAs is critical for the pathway's function asm.orgbritannica.com.
Cofactor Requirements and Regeneration in Ethyl-Coenzyme A Related Reactions
Coenzyme A (CoA) itself is a vital cofactor, acting as an acyl group carrier in numerous metabolic reactions wikipedia.orgatamanchemicals.com. Reactions involving Ethyl-CoA, like other acyl-CoA esters, often require additional cofactors for their catalytic processes. For example, the synthesis of acetyl-CoA from acetate and CoA by acetyl-CoA synthetases requires ATP and Mg2+ nih.govacs.org. ATP provides the energy for the adenylation of acetate, forming acetyl-adenylate, which is then thioesterified to CoA.
The ethylmalonyl-CoA pathway, utilized by organisms lacking isocitrate lyase, involves a series of enzymatic steps that often require coenzymes like ATP and reducing equivalents such as NAD(P)H asm.orgnih.govjmb.or.kr. For instance, the conversion of acetyl-CoA to ethylmalonyl-CoA involves carboxylation steps that typically depend on ATP and CO2 asm.orgjmb.or.kr. The regeneration of cofactors, such as ATP and NAD(P)H, is critical for maintaining the flux through these pathways. This is often achieved through coupled enzymatic reactions, where one enzyme's reaction drives the regeneration of a cofactor needed by another, such as glucose dehydrogenase (GDH) regenerating NADPH researchgate.netnih.gov.
The metabolism of ethyl groups can also involve enzymes that require specific cofactors. For example, the conversion of ethyl halides to Ethyl-CoA can involve glutathione (B108866) S-transferases ontosight.ai. The degradation of Ethyl-CoA, as seen with ethylmalonyl-CoA decarboxylase, releases CO2 and converts the acyl-CoA to a different form, potentially requiring specific ions or other cofactors depending on the enzyme's mechanism researchgate.netnih.gov. The broad requirement for cofactors like ATP, NAD(P)H, and metal ions (e.g., Mg2+, Fe2+) is a common feature across many acyl-CoA metabolic enzymes jmb.or.krnih.govresearchgate.net.
Metabolic Flux Analysis and Systems Biology of Ethyl Coenzyme a Pathways
Isotopic Labeling Strategies (e.g., 13C-Metabolomics) for Tracing Ethyl-Coenzyme A Flux
Isotopic labeling, particularly using stable isotopes like 13C, is a cornerstone technique for tracing metabolic fluxes and elucidating pathway dynamics. By feeding organisms with 13C-labeled substrates, researchers can track the incorporation of these isotopes into various metabolites, thereby mapping the flow of carbon through complex metabolic networks. This approach is vital for understanding how Ethyl-CoA is formed, utilized, and integrated into central metabolic routes.
In the context of Ethyl-CoA metabolism, 13C-metabolomics has been instrumental in confirming the operation of pathways like the ethylmalonyl-CoA (EMC) pathway in organisms such as Methylobacterium extorquens AM1 nih.govpnas.org. Studies have employed 13C-labeled acetate (B1210297) and methanol (B129727) to trace carbon flow. For instance, dynamic 13C labeling experiments allow for the determination of the sequence of reactions by observing the order of label incorporation into different CoA derivatives and downstream metabolites like amino acids nih.govpnas.org. Steady-state 13C metabolic flux analysis (MFA) quantifies these fluxes, revealing that oxidation of acetyl-CoA predominantly occurs via the TCA cycle, while assimilation occurs through the EMC pathway when certain substrates are utilized nih.gov. These analyses often involve sophisticated mass spectrometry techniques (e.g., LC-MS, GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to measure isotopomer distributions in cellular components nih.govnih.govvanderbilt.eduwikipedia.orgbiorxiv.orgcreative-proteomics.com.
Table 1: Isotopic Labeling Strategies in Ethyl-CoA Pathway Analysis
| Organism/System Studied | Labeling Substrate(s) | Analytical Method(s) | Key Findings on Ethyl-CoA Flux Tracing | Citation(s) |
| Methylobacterium extorquens AM1 | [13C]-Acetate ([2-13C]acetate, [U-13C]acetate) | NMR, HPLC-MS, 13C-MFA | Confirmed distinct entry points for acetate via EMC and TCA pathways; quantified flux distribution showing predominant TCA oxidation and EMC assimilation. | nih.gov |
| Methylobacterium extorquens AM1 | [13C]-Methanol | LC-MS, 13C-labeling experiments | Demonstrated operation of EMC pathway for glyoxylate (B1226380) generation; determined reaction sequence from label incorporation into CoA derivatives. | pnas.org |
| Methylobacterium extorquens AM1 | [13C]-Ethylamine | LC-MS | Identified accumulation of butyryl-CoA, a degradation product, during substrate switchover, indicating metabolic imbalance in EMC pathway. | asm.orgnih.gov |
| Methylobacterium extorquens AM1 | [13C]-Acetyl-CoA (in vitro) | Mass Spectrometry | Identified labeled intermediates like acetyl-CoA, acetoacetyl-CoA, and 3-hydroxybutyryl-CoA at different reaction times. | researchgate.net |
Computational Modeling of Metabolic Networks Involving Ethyl-Coenzyme A
Computational modeling and systems biology approaches are indispensable for integrating experimental data, understanding the complex regulatory networks, and predicting metabolic behavior. Genome-scale metabolic models, constraint-based modeling, and flux balance analysis (FBA) are employed to simulate cellular metabolism, including pathways involving Ethyl-CoA. These models help in identifying bottlenecks, predicting the impact of genetic modifications, and optimizing metabolic flux for specific cellular functions or biotechnological applications wikipedia.orgacs.orgacs.orgresearchgate.netresearchgate.netresearchgate.net.
For instance, researchers have used computational tools to analyze the central carbon metabolism of organisms like Methylobacterium extorquens AM1, which utilizes the ethylmalonyl-CoA pathway (EMC pathway) as an alternative to the glyoxylate cycle acs.orgacs.org. These models can represent the intricate connections between the EMC pathway, the serine cycle, and the tricarboxylic acid (TCA) cycle. By incorporating stoichiometric and kinetic information, these models can simulate how changes in enzyme expression or substrate availability affect flux distribution within these interconnected pathways. Furthermore, computational approaches are used to predict minimal sets of genetic interventions (e.g., gene knockouts or overexpression) to redirect carbon flux towards desired products, such as malonyl-CoA for biosynthesis researchgate.net.
Interplay between Ethyl-Coenzyme A Metabolism and Central Carbon Metabolism (e.g., TCA Cycle, Glycolysis)
The ethylmalonyl-CoA pathway is intricately linked with central carbon metabolism, particularly the TCA cycle and glycolysis. In many organisms, acetyl-CoA serves as a primary entry point into these pathways wikipedia.orgnih.gov. Acetyl-CoA can be assimilated via the glyoxylate cycle or the ethylmalonyl-CoA pathway, which often acts as an anaplerotic route, feeding intermediates back into the TCA cycle for biomass synthesis or energy production nih.govacs.orgnih.govnih.govresearchgate.netmdpi.com.
In Methylobacterium extorquens AM1, for example, the EMC pathway is essential for growth on C1 and C2 carbon substrates and functions alongside the serine cycle and the TCA cycle nih.govacs.orgresearchgate.net. Acetyl-CoA condenses with glyoxylate within the EMC pathway to form malate (B86768), which is then further processed. This malate is also formed by the TCA cycle, highlighting the interconnectedness. The TCA cycle itself oxidizes acetyl-CoA into CO2, generating ATP and reducing equivalents wikipedia.orgnih.gov. The EMC pathway can replenish TCA cycle intermediates, ensuring the cycle's continuity, especially when there are outflows of intermediates for biosynthesis mdpi.com. Studies have mapped these interconnections, showing how metabolites like acetyl-CoA, glyoxylate, and succinyl-CoA are shared or interconverted between these pathways nih.govmdpi.comresearchgate.net.
Table 2: Interplay of Ethyl-CoA Metabolism with Central Carbon Pathways
| Primary Pathway Involved | Interconnecting Metabolite(s) | Associated Central Pathway(s) | Key Enzyme(s) / Process | Role in Interplay | Citation(s) |
| Ethylmalonyl-CoA Pathway (EMC) | Acetyl-CoA, Glyoxylate, Malate, Succinyl-CoA | TCA Cycle, Serine Cycle | Ethylmalonyl-CoA Mutase, Malate Synthase, Succinyl-CoA Synthetase | Assimilation of acetate; replenishment of TCA cycle intermediates; carbon fixation. | nih.govacs.orgnih.govresearchgate.netmdpi.comresearchgate.net |
| Glycolysis | Acetyl-CoA | TCA Cycle, EMC Pathway | Pyruvate Dehydrogenase Complex | Provides acetyl-CoA as a precursor for both TCA and EMC pathways. | wikipedia.orgebsco.com |
| TCA Cycle | Acetyl-CoA, Citrate, α-Ketoglutarate, Succinate (B1194679), Fumarate | Glycolysis, EMC Pathway | Citrate Synthase, Succinyl-CoA Synthetase | Oxidizes acetyl-CoA; provides intermediates for biosynthesis and can be replenished by EMC pathway. | nih.govnih.govnih.govmdpi.comresearchgate.net |
Adaptive Responses and Regulatory Flux Control Points in Ethyl-Coenzyme A Pathways
Metabolic pathways must adapt to changing environmental conditions and substrate availability. The ethylmalonyl-CoA pathway is no exception, and its regulation is critical for cellular homeostasis and efficient carbon utilization. Research has identified key regulatory control points within these pathways that allow cells to adjust metabolic flux in response to perturbations.
In Methylobacterium extorquens AM1, ethylmalonyl-CoA mutase (Ecm) has been identified as a significant metabolic control point in the EMC pathway asm.orgnih.govresearchgate.netnih.gov. Studies involving substrate switchover experiments (e.g., from succinate to ethylamine) revealed a lag in growth, during which intermediates like butyryl-CoA accumulated, indicating a metabolic imbalance asm.orgnih.govnih.gov. This imbalance was resolved as Ecm activity increased, correlating with upregulation of its gene transcripts and a decrease in ethylmalonyl-CoA levels asm.orgnih.govnih.gov. Overexpression of ecm led to earlier growth resumption and a higher growth rate, demonstrating Ecm's crucial role in restoring metabolic balance. This suggests that Ecm activity can be regulated at the transcriptional level, allowing the cell to adapt its carbon flux through the EMC pathway efficiently. Such regulatory mechanisms are vital for organisms that need to rapidly switch between different carbon sources and metabolic strategies.
Compound List:
Acetyl-coenzyme A (Acetyl-CoA)
Ethyl-coenzyme A (Ethyl-CoA)
Ethylmalonyl-CoA (EMC)
Glyoxylate
Malate
Succinate
Butyryl-CoA
Propionyl-CoA
Methylsuccinyl-CoA
Mesaconyl-CoA
Crotonyl-CoA
Malyl-CoA
2-oxoglutarate
Pyruvate
Citrate
α-Ketoglutarate
Fumarate
Oxaloacetate
Phosphoglycerate
Glycine
2-phosphoglycerate
Phosphoenolpyruvate
Acetoacetyl-CoA
3-hydroxybutyryl-CoA
Malonyl-CoA
Evolutionary and Comparative Metabolism of Ethyl Coenzyme a Pathways
Phylogenetic Distribution of Ethylmalonyl-Coenzyme A Pathway Enzymes across Microbial Domains
The ethylmalonyl-CoA (EMC) pathway serves as a key anaplerotic route, replenishing tricarboxylic acid (TCA) cycle intermediates, particularly in microorganisms that lack a functional glyoxylate (B1226380) cycle. nih.govnih.gov This pathway is crucial for the assimilation of two-carbon (C2) compounds like acetate (B1210297), which are first converted to acetyl-CoA. nih.gov The distribution of the core enzymes of the EMC pathway across the domains of life highlights its evolutionary significance and adaptation to diverse metabolic strategies.
The EMC pathway is prominently found in certain groups of Bacteria , particularly within the Alphaproteobacteria , such as Methylobacterium extorquens AM1 and Rhodobacter sphaeroides. nih.govrsc.orgfrontiersin.org In these organisms, the pathway is essential for growth on C1 and C2 compounds. nih.govresearchgate.net It has also been identified in some Actinobacteria and is proposed to exist in several anaerobic and facultatively anaerobic bacteria. frontiersin.orgoup.com
While less widespread than in Bacteria, components of pathways involving CoA-thioesters are present in Archaea . For instance, a methylaspartate cycle, which shares some functional similarities with the EMC pathway in its conversion of propionyl-CoA, has been discovered in the haloarchaeon Haloarcula marismortui. asm.org The futalosine (B117586) pathway for menaquinone biosynthesis, which is found across a broad taxonomic range including 18 phyla of prokaryotes, also underscores the diverse evolutionary routes of CoA-dependent metabolism in both Bacteria and Archaea. oup.com
In Eukaryotes , the complete EMC pathway as found in bacteria is generally absent. However, the biosynthesis of coenzyme A itself from pantothenate (vitamin B5) is a universal and essential pathway in both prokaryotes and eukaryotes. researchgate.netnih.gov The evolutionary history of the enzymes involved in CoA biosynthesis suggests a mosaic pattern, with eukaryotes having inherited some genes from bacteria and others from archaea. oup.com
The key enzymes that define the ethylmalonyl-CoA pathway include crotonyl-CoA carboxylase/reductase, ethylmalonyl-CoA mutase, and methylsuccinyl-CoA dehydrogenase. asm.org The phylogenetic distribution of these enzymes is a key indicator of the presence of the EMC pathway.
| Enzyme | Function in EMC Pathway | Phylogenetic Distribution (Examples) |
| Crotonyl-CoA carboxylase/reductase | Carboxylates crotonyl-CoA to ethylmalonyl-CoA. asm.org | Rhodobacter sphaeroides, Methylobacterium extorquens asm.orgasm.org |
| Ethylmalonyl-CoA mutase | Isomerizes ethylmalonyl-CoA to methylsuccinyl-CoA. asm.org | Rhodobacter sphaeroides, Vitamin B12-dependent forms in Methylobacterium researchgate.net |
| (2S)-Methylsuccinyl-CoA dehydrogenase | Oxidizes methylsuccinyl-CoA. asm.org | Rhodobacter sphaeroides asm.org |
| Mesaconyl-CoA hydratase | Hydrates mesaconyl-CoA. frontiersin.org | Rhodobacter sphaeroides, Chloroflexus aurantiacus frontiersin.org |
| Malyl-CoA lyase | Cleaves malyl-CoA to glyoxylate and acetyl-CoA. asm.org | Methylobacterium extorquens, Rhodobacter capsulatus asm.org |
Evolutionary Divergence of Coenzyme A-Dependent Metabolism in Prokaryotes and Eukaryotes
Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA and ethyl-CoA, are central to the metabolism of all known organisms. oup.comnih.gov However, the evolutionary trajectories of CoA-dependent pathways have diverged significantly between prokaryotes and eukaryotes, reflecting differences in cellular organization, metabolic complexity, and evolutionary pressures.
Prokaryotes (Bacteria and Archaea) exhibit a remarkable diversity of CoA-dependent metabolic pathways. This diversity is driven by their adaptation to a vast array of environmental niches and their capacity for horizontal gene transfer. The acetyl-CoA pathway, for instance, is considered one of the most ancient metabolic pathways and may have been the first autotrophic process on Earth. nih.gov In prokaryotes, we see a wide range of pathways for the assimilation of simple carbon compounds that funnel into acetyl-CoA, including the ethylmalonyl-CoA pathway, the glyoxylate cycle, and various fermentation routes. nih.govfrontiersin.orgfrontiersin.org The regulation of these pathways is often tightly controlled at the genetic level, allowing for rapid adaptation to changing nutrient availability. frontiersin.org Comparative genomics suggests that the enzymes for synthesizing phosphopantothenate, a precursor to CoA, evolved independently in the bacterial and archaeal lineages through convergent evolution. oup.com
Eukaryotes , on the other hand, generally exhibit a more conserved set of core CoA-dependent metabolic pathways, primarily centered around the mitochondrial TCA cycle and fatty acid metabolism. frontiersin.org The compartmentalization of eukaryotic cells, with distinct mitochondrial and cytosolic pools of acetyl-CoA, plays a crucial role in regulating metabolism. nih.govfrontiersin.org While prokaryotes display a mosaic of CoA biosynthetic genes, eukaryotes appear to have inherited genes for pantothenate synthesis from bacteria, while other parts of the CoA biosynthesis pathway show archaeal origins. oup.com The evolution of anaerobic metabolism in eukaryotes also shows a complex history, with evidence for interdomain gene transfers from prokaryotes, but subsequent spread primarily through eukaryote-to-eukaryote transfers. nih.gov This suggests that once certain metabolic capabilities were established in the eukaryotic domain, they were refined and passed on within that lineage.
A key difference lies in the strategies for acetyl-CoA assimilation. Many bacteria utilize the EMC pathway or the glyoxylate cycle to grow on C2 compounds. nih.gov In contrast, most eukaryotes, particularly animals, lack these pathways and have a more limited ability to convert acetyl-CoA into carbohydrates. The evolution of enzyme isoforms with different subcellular localizations and regulatory properties is another hallmark of eukaryotic CoA metabolism, allowing for more intricate control over metabolic fluxes. frontiersin.org
| Feature | Prokaryotes (Bacteria & Archaea) | Eukaryotes |
| Metabolic Diversity | High diversity of CoA-dependent pathways (e.g., EMC pathway, varied fermentation routes). frontiersin.orgfrontiersin.org | More conserved core pathways (TCA cycle, beta-oxidation). frontiersin.org |
| Cellular Organization | Single compartment (cytosol). | Compartmentalized (mitochondria, cytosol, nucleus). nih.govfrontiersin.org |
| Gene Transfer | Horizontal gene transfer is a major driver of metabolic evolution. oup.com | Eukaryote-to-eukaryote transfer appears more common for established anaerobic pathways. nih.gov |
| Acetyl-CoA Assimilation | Presence of EMC pathway and glyoxylate cycle in many species. nih.gov | Generally lack the EMC pathway and glyoxylate cycle (with exceptions in plants and some microorganisms). |
| Evolution of Biosynthesis | Independent evolution of some CoA precursor synthesis pathways in Bacteria and Archaea. oup.com | Mosaic of inherited genes from both bacterial and archaeal ancestors for CoA biosynthesis. oup.com |
Role of Ethyl-Coenzyme A in Specialized Microbial Niches (e.g., Deep-Sea Hydrothermal Vents)
Deep-sea hydrothermal vents are extreme environments characterized by high pressure, steep temperature gradients, and unique chemical compositions. si.eduquizlet.com These ecosystems are largely independent of solar energy and are instead fueled by chemosynthesis, a process where microorganisms derive energy from the oxidation of inorganic compounds like hydrogen sulfide, methane, and hydrogen gas. si.eduwikipedia.org The metabolic activities of these microbial communities form the base of the entire vent ecosystem. quizlet.com
The fluids emanating from hydrothermal vents are rich in carbon compounds such as methane, carbon monoxide, and short-chain fatty acids like acetate. nih.govifremer.fr These compounds serve as crucial carbon and energy sources for the resident microbial populations. Acetate, in particular, is readily converted to acetyl-CoA, a central metabolic intermediate. In microbes that lack the glyoxylate cycle, the ethylmalonyl-CoA pathway, which proceeds via the formation of ethyl-CoA, would be a critical mechanism for assimilating this acetyl-CoA into biomass.
While direct studies on ethyl-CoA metabolism in vent ecosystems are emerging, the presence of diverse carbon fixation and assimilation pathways has been well-documented. These include the reverse tricarboxylic acid (rTCA) cycle, the Calvin-Benson-Bassham (CBB) cycle, and the Wood-Ljungdahl pathway. frontiersin.org The metabolic versatility of vent microorganisms suggests that pathways like the EMC pathway could play a significant role, particularly in bacteria that need to process C2 compounds derived from the vent fluids or from the metabolic byproducts of other organisms.
Analytical and Methodological Advancements in Ethyl Coenzyme a Research
Chromatographic Techniques for Separation and Quantification of Ethyl-Coenzyme A and Its Derivatives
Chromatography is the cornerstone for the analysis of Ethyl-CoA, enabling its separation from a complex mixture of cellular metabolites. The choice of technique depends on the required sensitivity and the specific goals of the analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the simultaneous determination of various short-chain acyl-CoAs, including Ethyl-CoA. The technique typically employs reverse-phase columns (most commonly C18) to separate the compounds based on their hydrophobicity. nih.govresearchgate.net Detection is often achieved using an ultraviolet (UV) detector set to a wavelength of approximately 254-260 nm, which corresponds to the maximum absorbance of the adenine (B156593) moiety present in the coenzyme A structure. nih.govresearchgate.net
Methodologies have been developed that allow for the separation of free Coenzyme A (CoASH) and a variety of its thioesters within a single chromatographic run. nih.gov The mobile phase usually consists of an aqueous buffer (e.g., sodium or potassium phosphate) and an organic modifier like methanol (B129727) or acetonitrile (B52724), often run in a gradient to achieve optimal separation. nih.gov The sensitivity of HPLC-UV methods is robust, with limits of detection (LOD) reported to be as low as 5 to 50 picomoles, making it suitable for analyzing these compounds in various biological samples, including tissue and cell extracts. nih.govresearchgate.netmdpi.com
Table 1: Representative HPLC Conditions for Short-Chain Acyl-CoA Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Reverse-phase C18, 150 x 3 mm, 3 µm | Kinetex C18, 100 x 4.60 mm, 2.6 µm |
| Mobile Phase | Gradient of acetonitrile in aqueous buffer | Isocratic elution with 150 mM Na₂HPO₄ and 9% methanol |
| Flow Rate | 0.5 mL/min | 0.8 mL/min |
| Detection | UV at 259 nm | UV at 254 nm |
| Reference | mdpi.com | researchgate.net |
Due to the non-volatile and thermally labile nature of coenzyme A esters, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. However, GC-MS can be used to analyze metabolic products related to Ethyl-CoA metabolism, such as ethylmalonic acid, which can accumulate in certain metabolic disorders. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of Ethyl-CoA. mdpi.com This technique couples the powerful separation capabilities of HPLC with the precise mass detection of a mass spectrometer, offering significantly lower detection limits than HPLC-UV, often in the nanomolar to sub-nanomolar range. mdpi.comnih.gov
A key advantage of LC-MS/MS is its specificity, derived from monitoring specific mass transitions. All CoA esters exhibit a common fragmentation pattern. In positive ion mode, the parent ion fragments to produce characteristic daughter ions, including one corresponding to the adenosine (B11128) 3',5'-diphosphate moiety (m/z 428) and another resulting from the neutral loss of this same moiety (a loss of 507 Da). researchgate.netnih.gov By using Multiple Reaction Monitoring (MRM), the instrument can be set to specifically detect the transition from the Ethyl-CoA parent ion to these characteristic product ions, ensuring highly specific quantification even in complex biological matrices. nih.gov
Table 2: Common Mass Spectrometry Parameters for Acyl-CoA Detection
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), typically positive mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) |
| Characteristic Fragment Ion | m/z 428 (Adenosine 3',5'-diphosphate fragment) |
| Characteristic Neutral Loss | 507 Da (Loss of adenosine 3'-phosphate-5'-diphosphate moiety) |
| Internal Standards | Stable isotope-labeled acyl-CoAs (e.g., ¹³C-labeled) are used for accurate quantification. nih.gov |
| Reference | nih.govresearchgate.netnih.gov |
Spectroscopic and Spectrometric Characterization Methods (e.g., NMR, UV-Vis)
While chromatography provides separation and quantification, spectroscopic methods are vital for structural confirmation and for analyzing samples with minimal preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy has emerged as a powerful tool for the direct identification and quantification of Ethyl-CoA in tissue extracts. nih.govnih.gov A major advantage of NMR is that it is non-destructive and requires minimal sample preparation, allowing for the simultaneous measurement of Ethyl-CoA alongside other key metabolites like free CoA, acetyl-CoA, and antioxidants in a single experiment. mdpi.comnih.gov Quantification is achieved by integrating the signals of characteristic peaks, such as those from the ethyl group's methyl and methylene (B1212753) protons, and comparing them to an external or internal standard. mdpi.com
UV-Vis Spectrophotometry : As previously mentioned, the adenine ring in the structure of Ethyl-CoA provides a distinct chromophore that absorbs UV light with a maximum absorbance at approximately 259 nm. mdpi.com This property is the basis for UV detection in HPLC and can also be used for determining the concentration of purified Ethyl-CoA solutions using a standard spectrophotometer.
Biosynthesis and Chemo-Enzymatic Synthesis of Labeled Ethyl-Coenzyme A for Research
The synthesis of Ethyl-CoA, particularly isotopically labeled versions, is crucial for research applications. Labeled Ethyl-CoA (e.g., using ¹³C or ²H) serves as an essential internal standard for accurate quantification in mass spectrometry and as a tracer to follow its metabolic fate in biological systems. nih.gov
Sample Preparation and Stability Considerations for Ethyl-Coenzyme A Analysis
The accuracy of Ethyl-CoA quantification is highly dependent on proper sample preparation and handling due to the inherent instability of the thioester bond.
Sample Preparation : For biological samples like tissues or cells, rapid inactivation of enzymatic activity is critical to prevent degradation or alteration of Ethyl-CoA levels. This is typically achieved by snap-freezing the sample in liquid nitrogen. nih.gov The frozen tissue is then homogenized in an acidic solution, such as perchloric acid (PCA) or 5-sulfosalicylic acid (SSA), which serves to both precipitate proteins and extract the small molecule metabolites. nih.govmdpi.commdpi.com Following extraction and centrifugation to remove the precipitated protein, the acidic extract is often neutralized. mdpi.com For LC-MS analysis, further cleanup using solid-phase extraction (SPE) may be employed to remove interfering substances and concentrate the acyl-CoAs. nih.govnih.gov
Stability : Ethyl-CoA and other acyl-CoAs are susceptible to both chemical and enzymatic hydrolysis. The thioester bond is labile, particularly at non-neutral pH. Studies on the stability of related compounds like acetyl-CoA show that prepared sample extracts are generally stable for at least 24 hours when stored at 4°C. mdpi.com For long-term storage, standard solutions and biological extracts should be kept at -80°C. researchgate.net It has been noted that free coenzyme A (CoASH) is particularly prone to oxidation, forming disulfides, and is less stable in solution than its acylated counterparts like acetyl-CoA. nih.gov Therefore, minimizing sample handling time and maintaining cold temperatures throughout the preparation process are essential for obtaining reliable and accurate measurements.
Future Directions in Ethyl Coenzyme a Research
Elucidation of Novel Enzymes and Pathways Associated with Ethyl-Coenzyme A
The discovery of new enzymes and metabolic routes is fundamental to advancing our understanding and capacity to engineer Ethyl-CoA metabolism. While much is known about the central carbon metabolism, many organisms harbor unique pathways that could be harnessed for biotechnological applications.
A significant area of exploration is in pathways that serve as alternatives to the canonical glyoxylate (B1226380) cycle for the assimilation of two-carbon (C2) compounds like acetate (B1210297). The Ethylmalonyl-CoA (EMC) pathway , for instance, is utilized by many bacteria that lack the key glyoxylate cycle enzyme, isocitrate lyase. nih.govpnas.orgbritannica.com This pathway converts acetyl-CoA into key cellular building blocks and involves Ethylmalonyl-CoA as a characteristic intermediate. britannica.com Research in organisms like Rhodobacter sphaeroides and Methylobacterium extorquens has been crucial in mapping this pathway. nih.govasm.org
A key enzyme in this pathway is Crotonyl-CoA Carboxylase/Reductase (CCR) , which catalyzes the unique NADPH-dependent reductive carboxylation of crotonyl-CoA to form ethylmalonyl-CoA. pnas.orgasm.org The identification and characterization of CCR and other EMC pathway enzymes, such as β-ketothiolase and mesaconyl-CoA hydratase, provide new targets for metabolic engineering. pnas.org Further research aims to discover novel enzyme variants with improved catalytic efficiency or substrate specificity, which could be used to create more efficient synthetic pathways. nih.gov Exploring the vast diversity of microbial genomes using bioinformatic tools, combined with experimental validation, is a promising strategy for identifying these novel biocatalysts. researchgate.net
Table 1: Key Enzymes of the Ethylmalonyl-CoA (EMC) Pathway
| Enzyme | Reaction Catalyzed | Organism of Study |
| Acetyl-CoA carboxylase | Acetyl-CoA + CO₂ → Malonyl-CoA | Widespread |
| Malonyl-CoA reductase | Malonyl-CoA → Malonate semialdehyde | Widespread |
| Propionyl-CoA synthase | Propionyl-CoA → Acrylyl-CoA | Widespread |
| Acrylyl-CoA reductase | Acrylyl-CoA → Propionyl-CoA | Widespread |
| Crotonyl-CoA carboxylase/reductase (CCR) | Crotonyl-CoA + CO₂ → Ethylmalonyl-CoA | Rhodobacter sphaeroides |
| Ethylmalonyl-CoA mutase | Ethylmalonyl-CoA ↔ Methylsuccinyl-CoA | Methylobacterium extorquens |
| Mesaconyl-CoA hydratase | Mesaconyl-CoA → β-Methylmalyl-CoA | Rhodobacter sphaeroides |
| β-Methylmalyl-CoA/malyl-CoA lyase | β-Methylmalyl-CoA → Glyoxylate + Propionyl-CoA | Rhodobacter sphaeroides |
Engineering Microbial Systems for Enhanced Ethyl-Coenzyme A-Dependent Bioproducts
Microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, are workhorses for the bio-based production of chemicals. A primary goal in this field is to engineer these microbes to efficiently convert renewable feedstocks into valuable products derived from Ethyl-CoA, such as n-butanol and fatty acid derivatives.
A major challenge is channeling the metabolic flux from central precursors like acetyl-CoA towards the synthesis of Ethyl-CoA and subsequent products, while minimizing the formation of competing byproducts like ethanol. asm.org Successful strategies often involve the heterologous expression of entire metabolic pathways. For example, the clostridial pathway for n-butanol production, which proceeds via Ethyl-CoA (Butyryl-CoA), has been successfully transferred to hosts like E. coli and yeast. asm.org
Recent advancements focus on optimizing these engineered systems. This includes:
Host Selection: Moving beyond traditional hosts to organisms like Shewanella oneidensis, a facultative anaerobe, which can simplify fermentation processes compared to the strict anaerobic conditions required by native producers like Clostridia. nih.gov
Consolidated Bioprocessing (CBP): Developing engineered microbial consortia where different strains perform specialized tasks, such as breaking down cellulosic biomass and converting the resulting sugars into butanol. nih.gov This approach has yielded high butanol productivities from lignocellulose. nih.gov
Pathway Optimization: Enhancing the expression of key enzymes in the production pathway, such as the CoA transferases and alcohol dehydrogenases needed for butanol synthesis from butyrate. nih.gov
The production of fatty acid ethyl esters (FAEEs), a form of biodiesel, is another key application. Engineering strategies in S. cerevisiae have focused on up-regulating pathways that increase the supply of acetyl-CoA and the reducing equivalent NADPH, which are both essential for fatty acid synthesis. mdpi.com
Table 2: Examples of Engineered Microbes for Ethyl-CoA-Derived Products
| Product | Host Organism | Engineering Strategy | Resulting Titer/Yield |
| n-Butanol | Shewanella oneidensis | Expression of adhE2 (alcohol dehydrogenase) and ctfAB (CoA transferase) | Up to 160 mg/L |
| n-Butanol | Clostridium cellulovorans / C. beijerinckii consortium | Engineered consortium for direct fermentation of lignocellulose | 0.106 g L⁻¹ h⁻¹ productivity |
| Fatty Acid Ethyl Esters (FAEEs) | Saccharomyces cerevisiae | Upregulation of ethanol degradation pathway and a synthetic phosphoketolase pathway | 408 ± 270 μg of FAEE gCDW⁻¹ |
| Hexanol & Butanol | Clostridium ljungdahlii | Metabolic engineering for conversion of CO₂ and H₂ | Production from greenhouse gases demonstrated |
Advanced Approaches in Metabolic Engineering and Synthetic Biology for Ethyl-Coenzyme A Manipulation
The fields of metabolic engineering and synthetic biology are continuously providing more sophisticated tools for the precise control of cellular metabolism. mdpi.commdpi.com These advanced approaches are critical for overcoming challenges such as metabolic burden, accumulation of toxic intermediates, and inefficient pathway kinetics when engineering Ethyl-CoA metabolism. nih.gov
Key advanced strategies include:
Synthetic Metabolic Pathways: Moving beyond simply transferring existing pathways, researchers are now designing and constructing novel, synthetic routes de novo. nih.gov This involves combining enzymes from diverse organisms to create pathways with superior thermodynamics and kinetics. For example, the functional reversal of the β-oxidation cycle has been engineered in E. coli to achieve high yields of carboxylic acids. nih.govbiorxiv.org
Dynamic Regulatory Systems: To balance the needs of the cell (growth) with the demands of bioproduction, dynamic control systems are being developed. These systems use biosensors to detect the concentration of a specific metabolite (like an acyl-CoA) and then regulate the expression of pathway enzymes accordingly. mdpi.com For instance, the FadR transcriptional regulator, which naturally responds to fatty acyl-CoAs, has been repurposed to create biosensors that control the flux towards fatty acid production, improving strain stability and final product titer. mdpi.comnih.gov
Computational Modeling and Systems Biology: Large-scale kinetic models of cellular metabolism are being used to predict the outcomes of genetic modifications and to identify non-intuitive engineering targets. nih.govjefferson.edu By integrating 'omics' data (proteomics, metabolomics), these models can guide the rational design of microbial strains for optimal performance.
Table 3: Advanced Tools for Ethyl-CoA Manipulation
| Tool/Approach | Description | Application Example |
| Synthetic Pathway Design | Assembling novel pathways by combining heterologous genetic parts (promoters, enzymes) from different organisms. | Creating an n-butanol pathway in E. coli using enzymes from Clostridium acetobutylicum. mdpi.com |
| Dynamic Biosensors | Using transcriptional regulators that respond to specific metabolites to dynamically control gene expression. | An acyl-CoA responsive biosensor (using FadR) to regulate fatty acid synthesis genes, balancing production with cell growth. mdpi.comnih.gov |
| CRISPR-Cas Systems | Powerful gene editing tools for rapid and precise modification of microbial genomes (e.g., gene knockouts, promoter replacements). | Knocking out competing pathways (e.g., fatty acid biosynthesis) to redirect carbon flux towards a desired product. fiveable.me |
| Computational Modeling | Using large-scale kinetic models to simulate metabolic fluxes and predict optimal engineering strategies for stability and yield. nih.gov | Identifying subsets of enzymes for modification to maximize serine biosynthesis in E. coli without causing system instability. nih.gov |
| Spatial Scaffolding | Engineering protein scaffolds to co-localize enzymes of a metabolic pathway, increasing local substrate concentration and flux. | Insulating pathway enzymes and intermediates from the rest of the cellular metabolism to prevent unwanted side-reactions. nih.gov |
Q & A
Q. What experimental approaches are recommended for detecting ethyl-coenzyme A (ethyl-CoA) in enzymatic assays?
To detect ethyl-CoA, employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification . Include internal standards like deuterated ethyl-CoA to correct for matrix effects. For kinetic assays, use spectrophotometric methods monitoring NADH oxidation at 340 nm, as ethyl-CoA dehydrogenases often couple with NAD+-dependent steps . Controls should include heat-inactivated enzymes and substrate-free reactions to validate specificity .
Q. How should researchers design experiments to study ethyl-CoA’s role in anaerobic ethane oxidation?
Use anaerobic chamber techniques with sulfate-reducing microbial consortia (e.g., Candidatus Argoarchaeum ethanivorans) . Monitor ethyl-CoA production via gas chromatography (GC) for ethane consumption and ultra-high-resolution MS for intermediate detection . Replicate experiments under varying sulfate concentrations to assess pathway reversibility . Include negative controls with methane or butane to test substrate specificity .
Q. What are the best practices for ensuring reproducibility in ethyl-CoA enzyme activity assays?
- Standardize cell lysate preparation (e.g., OD600 0.3–0.5, 20 mM Ti(III) citrate for anaerobiosis) .
- Report enzyme activity as µmol·min<sup>−1</sup>·mg<sup>−1</sup> protein, with triplicate measurements and error margins .
- Deposit raw data in repositories like Zenodo and provide accession codes for transparency .
Advanced Research Questions
Q. How can structural studies resolve controversies in ethyl-CoA reductase mechanisms?
Perform X-ray crystallography on ethyl-coenzyme M reductase (ECR) at 1.8–2.3 Å resolution to compare active sites with methyl-coenzyme M reductase (MCR) . Use xenon pressurization to map hydrophobic substrate channels . Validate post-translational modifications (e.g., F430 cofactor methylation) via tandem MS . Contrast kinetic isotope effects (KIEs) between ethyl-CoA and methyl-CoA to infer transition-state differences .
Q. What methodological gaps exist in linking ethyl-CoA to acetyl-CoA in anaerobic pathways?
The conversion of ethyl-coenzyme M to acetyl-CoA remains unvalidated experimentally . Propose in vitro reconstitution assays with purified enzymes (e.g., ethyl-CoA transferases) and isotopically labeled (<sup>13</sup>C) ethane . Use proteogenomics to identify candidate genes in Ca. A. ethanivorans and heterologously express them in Methanosarcina models . Compare transcriptomes under ethane vs. methane conditions to pinpoint regulatory elements .
Q. How can researchers address contradictions in ethyl-CoA enzyme kinetics across studies?
Discrepancies in activity rates (e.g., bioreactor vs. batch cultures ) may arise from growth conditions. Standardize substrate delivery (continuous vs. pulsed) and measure intracellular ATP/ADP ratios to assess energy limitations . Perform meta-analyses using databases like GotEnzymes to compare kinetic parameters (kcat, Km) across phylogenetically diverse species .
Methodological Tables
Q. Table 1. Key Enzymes in Ethyl-CoA Metabolism
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
